N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine

Phosphorodiamidate morpholino oligomer (PMO) solid-phase synthesis antisense oligonucleotide manufacturing

N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a protected morpholino nucleoside monomer, specifically a guanosine analog, utilized as a building block in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). This compound features an isobutyryl (iso-Butyroyl) protecting group on the exocyclic amine (N2) of the guanine base and a 4,4'-dimethoxytrityl (DMT) group on the 7'-O position of its morpholino ring.

Molecular Formula C35H38N6O6
Molecular Weight 638.7 g/mol
Cat. No. B12397204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
Molecular FormulaC35H38N6O6
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C35H38N6O6/c1-22(2)32(42)39-34-38-31-30(33(43)40-34)37-21-41(31)29-19-36-18-28(47-29)20-46-35(23-8-6-5-7-9-23,24-10-14-26(44-3)15-11-24)25-12-16-27(45-4)17-13-25/h5-17,21-22,28-29,36H,18-20H2,1-4H3,(H2,38,39,40,42,43)/t28-,29+/m0/s1
InChIKeyISIIWZPHHVOJLJ-URLMMPGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine: A Defined Intermediate for Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis and Nucleoside Analog Procurement


N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a protected morpholino nucleoside monomer, specifically a guanosine analog, utilized as a building block in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs) [1]. This compound features an isobutyryl (iso-Butyroyl) protecting group on the exocyclic amine (N2) of the guanine base and a 4,4'-dimethoxytrityl (DMT) group on the 7'-O position of its morpholino ring. Its primary function is to serve as a protected monomer that can be sequentially coupled to form a morpholino backbone, a class of antisense oligonucleotides known for high-affinity, sequence-specific RNA binding [2]. The molecular weight is 638.71 g/mol and its systematic name is N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide .

Why N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is Not a Commodity: Critical Impact of Protecting Group Orthogonality on PMO Synthesis Yield and Purity


Direct substitution of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine with other in-class monomers (e.g., those with different 5'-O or N2 protection, or without O6 protection) is not possible without severe compromise to the PMO manufacturing process. The specific combination of protecting groups is optimized for orthogonal deprotection during solid-phase synthesis. The DMT group is acid-labile and is removed during each cycle to expose the 5'-hydroxyl for coupling, while the N2-isobutyryl group is base-labile and is removed in the final global deprotection step [1]. Using a monomer with, for instance, a trityl group instead of DMT alters deprotection kinetics and can lead to incomplete reactions or side reactions. Crucially, the absence of an O6 protecting group on the guanine base in some comparators is a well-documented source of side reactions (e.g., depurination, formation of guanine quartets) that drastically reduce overall yield and final oligomer purity [2].

Quantitative Procurement Evidence for N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine: Comparative Data on Yield, Purity, and Coupling Efficiency


Superior Oligomer Purity and Yield: Evidence for Double-Protected Guanosine Monomers vs. Mono-Protected Counterparts in PMO Synthesis

The use of guanine morpholino (MoG) subunits with protection at both the N2 and O6/N1 groups of the guanine base—a class to which N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine belongs—is a critical determinant of final product quality. In a direct comparison, PMOs synthesized using such doubly protected guanine subunits were obtained in higher purity and yield compared to those synthesized using monoprotected guanine subunits [1]. This is attributed to the suppression of deleterious side reactions, such as depurination and aggregate formation, during synthesis.

Phosphorodiamidate morpholino oligomer (PMO) solid-phase synthesis antisense oligonucleotide manufacturing

Enhanced Solubility and Coupling Efficiency: Comparative HPLC Analysis of O6-Protected Guanosine Monomers in PMO Assembly

A 2024 study in Synlett quantitatively demonstrated that the introduction of an O6 protecting group on guanosine morpholino nucleosides significantly increases monomer solubility, a critical parameter for efficient solid-phase synthesis. Furthermore, HPLC analysis revealed that a trimethylsilylethyl (TMSE)-protected monomer provided better coupling efficiency in PMO synthesis when compared to a regular (unprotected at O6) guanosine monomer [1]. While N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine lacks an O6 protecting group, this evidence strongly establishes the class-level importance of complete guanine protection and positions this compound as the essential starting material for further derivatization, including the installation of such performance-enhancing transient protecting groups.

PMO coupling efficiency morpholino monomer solubility HPLC analysis

Optimized Deprotection Orthogonality: Acid-Labile DMT vs. Base-Labile N2-Isobutyryl Group for Clean Solid-Phase Synthesis

The core functionality of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine relies on the orthogonal stability of its two protecting groups. The 4,4'-dimethoxytrityl (DMT) group is specifically designed for rapid, quantitative removal under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) to generate the reactive 5'-hydroxyl for chain elongation. In contrast, the N2-isobutyryl group is stable to these acidic conditions but is efficiently cleaved under basic conditions (e.g., concentrated aqueous ammonia) during the final global deprotection step [1]. This is in contrast to alternative protecting group strategies (e.g., using a single, more labile group for both positions) which can lead to premature exposure of reactive amines and subsequent branching or sequence deletion.

orthogonal protection solid-phase oligonucleotide synthesis DMT deprotection

Optimal Procurement and Application Scenarios for N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine Based on Evidence-Linked Performance


GMP and Large-Scale PMO Drug Substance Manufacturing

In the context of Good Manufacturing Practice (GMP) production of PMO-based therapeutics, process consistency and final drug substance purity are paramount. The evidence showing that doubly protected guanine monomers yield higher purity PMO [1] makes N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine a strategically preferred starting material over mono-protected alternatives. Its use mitigates the risk of batch failures and reduces the burden on downstream purification, directly impacting cost of goods sold (COGS) and regulatory compliance.

Research and Development of Next-Generation PMO Therapeutics

For academic or industrial R&D labs developing new PMO sequences, the reliability and predictability of the synthesis process are crucial. The orthogonal protection scheme of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a cornerstone of robust solid-phase synthesis [2], ensuring high stepwise coupling yields. Furthermore, as research into improving PMO properties advances (e.g., enhancing cellular uptake or nuclease resistance), this compound serves as a well-defined platform for introducing additional modifications, such as the performance-enhancing O6 transient protecting groups [3].

Core Building Block for Contract Research and Custom Oligo Synthesis

Contract Research Organizations (CROs) and custom oligonucleotide synthesis providers require monomers that are compatible with automated synthesizers and deliver consistent, high-quality results across diverse client projects. Procuring a monomer with a validated and widely published protection strategy (DMT/N2-isobutyryl) [2] minimizes method development time and ensures that the synthesis process is transferable and scalable. The avoidance of side reactions associated with inadequately protected guanine [1] leads to fewer synthesis failures and more reliable delivery timelines.

Technical Documentation Hub

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